molecular formula C16H16N2O4S B15089437 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B15089437
M. Wt: 332.4 g/mol
InChI Key: ZUJAZFNDODCQPI-RQZCQDPDSA-N
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Description

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carboxylic acid ethyl ester under acidic conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides of the compound.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-aminothiophene-3-carboxylic acid ethyl ester: Lacks the nitrobenzylidene moiety.

    3-Nitrobenzaldehyde: Lacks the thiophene ring.

    Thiophene-3-carboxylic acid ethyl ester: Lacks the dimethyl and nitrobenzylidene groups.

Uniqueness

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of both the nitrobenzylidene and thiophene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-4-22-16(19)14-10(2)11(3)23-15(14)17-9-12-6-5-7-13(8-12)18(20)21/h5-9H,4H2,1-3H3/b17-9+

InChI Key

ZUJAZFNDODCQPI-RQZCQDPDSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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